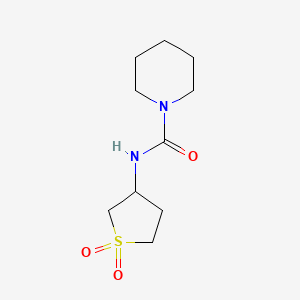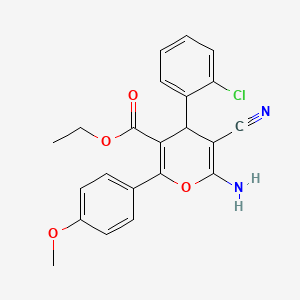![molecular formula C13H17NO5 B12122593 4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12122593.png)
4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide 4-(4-méthoxyphénoxy)butanoïque , est un composé chimique de formule moléculaire C11H14O4. Il présente une structure d'acide butanoïque avec un groupe 4-méthoxyphénoxy et un substituant acétamido (NHCOCH3). La structure du composé est la suivante :
Structure: C11H14O4
Méthodes De Préparation
Voies de synthèse : La préparation synthétique de l'acide 4-[2-(4-méthoxyphénoxy)acétamido]butanoïque implique plusieurs étapes. Bien que je n'aie pas de données spécifiques pour ce composé, des composés similaires sont souvent synthétisés par des réactions organiques. Une voie possible pourrait être l'amidation de l'acide 4-(4-méthoxyphénoxy)butanoïque avec une amine appropriée (par exemple, l'acétamide).
Production industrielle : Les méthodes de production à l'échelle industrielle de ce composé peuvent varier, mais elles impliquent probablement des procédés de synthèse efficaces et évolutifs. Malheureusement, les protocoles industriels détaillés sont exclusifs et non largement disponibles.
Analyse Des Réactions Chimiques
Réactions : L'acide 4-[2-(4-méthoxyphénoxy)acétamido]butanoïque peut subir diverses réactions chimiques, notamment :
Amidation : Formation de la liaison amide entre le groupe acide carboxylique et le groupe amine.
Estérification : Conversion de l'acide carboxylique en ester.
Hydrolyse : Clivage de la liaison amide en conditions acides ou basiques.
Amidation : Implique généralement des agents de couplage (par exemple, DCC, EDC) et des conditions douces.
Estérification : Réaction avec un alcool (par exemple, l'éthanol) en présence d'un catalyseur acide (par exemple, l'acide sulfurique).
Hydrolyse : Hydrolyse acide ou basique (par exemple, en utilisant HCl ou NaOH).
Principaux produits : Le principal produit de la réaction d'amidation serait l'acide 4-[2-(4-méthoxyphénoxy)acétamido]butanoïque lui-même.
Applications De Recherche Scientifique
Médecine : Il pourrait être exploré comme candidat médicament en raison de ses caractéristiques structurales.
Biologie : Les chercheurs pourraient étudier ses effets sur les processus cellulaires.
Chimie : Il pourrait servir de brique de base pour des molécules plus complexes.
Industrie : Ses propriétés uniques pourraient trouver des applications en science des matériaux ou en génie chimique.
5. Mécanisme d'action
Le mécanisme d'action exact reste spéculatif sans données de recherche spécifiques. il pourrait interagir avec des récepteurs cellulaires, des enzymes ou des voies métaboliques.
Mécanisme D'action
The exact mechanism of action remains speculative without specific research data. it could interact with cellular receptors, enzymes, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Bien que je n'aie pas de liste directe de composés similaires, il est essentiel de comparer l'acide 4-[2-(4-méthoxyphénoxy)acétamido]butanoïque avec des molécules apparentées. Des composés similaires pourraient inclure d'autres acides carboxyliques, des amides ou des dérivés phénoliques.
Rappelez-vous que ces informations sont basées sur des connaissances générales, et des études spécifiques sur ce composé peuvent fournir plus d'informations.
Propriétés
Formule moléculaire |
C13H17NO5 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
4-[[2-(4-methoxyphenoxy)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-18-10-4-6-11(7-5-10)19-9-12(15)14-8-2-3-13(16)17/h4-7H,2-3,8-9H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
AMKRTOKNBUFEOP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCC(=O)NCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B12122511.png)

![4-Oxo-4-[(tetrahydrofuran-2-ylmethyl)amino]butanoic acid](/img/structure/B12122520.png)
![N-[2-(4-Fluoro-phenyl)-ethyl]-succinamic acid](/img/structure/B12122525.png)
![6-chloro-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B12122526.png)

![2-ethyl-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12122532.png)

![Carbamic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, phenylmethyl ester](/img/structure/B12122554.png)

![1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propan-1-one](/img/structure/B12122566.png)
![2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B12122577.png)


